2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a difluorophenyl group, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods: Industrial production methods for thiophene derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
- 2-Amino-3-cyanothiophene
- 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile
Uniqueness: 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile is unique due to the presence of the difluorophenyl group, which enhances its biological activity and chemical stability compared to other thiophene derivatives. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
917590-52-4 |
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Molecular Formula |
C11H6F2N2S |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
2-amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C11H6F2N2S/c12-8-2-1-3-9(13)10(8)7-5-16-11(15)6(7)4-14/h1-3,5H,15H2 |
InChI Key |
MWPBVEABYINZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CSC(=C2C#N)N)F |
Origin of Product |
United States |
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